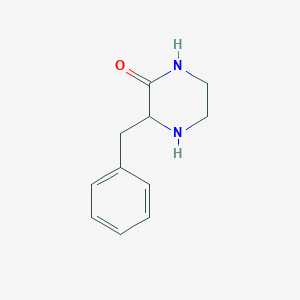

3-Benzylpiperazin-2-one

Overview

Description

3-Benzylpiperazin-2-one is a compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Molecular Structure Analysis

The molecular formula of 3-Benzylpiperazin-2-one is C11H14N2O . It has a molecular weight of 190.24 g/mol . The compound is a dibasic amine with no stereoisomers . The InChIKey of the compound is XEJMAPBQIWVIRL-JTQLQIEISA-N .

Scientific Research Applications

- Researchers have synthesized structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry .

Antibacterial Activity

Neuropharmacology

Safety and Hazards

3-Benzylpiperazin-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Related compounds such as benzylpiperazine derivatives have been reported to interact with various targets, including the mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that benzylpiperazine derivatives have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Biochemical Pathways

Related compounds have been shown to affect serotonergic and dopaminergic signaling pathways .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Related compounds have been shown to induce apoptosis and suppress the proliferation of cancer cells .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of a compound .

properties

IUPAC Name |

3-benzylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylpiperazin-2-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)